2-(3-溴苯基)-2-羟基乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

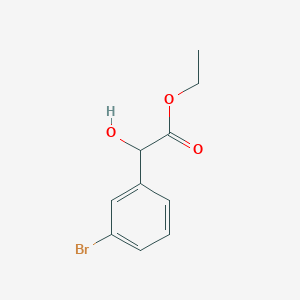

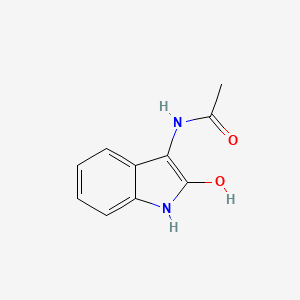

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate is an organic compound. It is a derivative of a carboxylic acid in which the hydrogen atom of the hydroxyl group has been replaced with an alkyl group . The structure is the product of a carboxylic acid and an alcohol .

Synthesis Analysis

The synthesis of Ethyl 2-(3-bromophenyl)-2-hydroxyacetate could involve multiple steps. One possible method is the reaction of acids with alcohols . Another method could be the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-bromophenyl)-2-hydroxyacetate can be analyzed using various methods such as DFT calculation . The structure is determined by the arrangement of the carbon, hydrogen, bromine, and oxygen atoms in the molecule .Physical And Chemical Properties Analysis

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate has a molecular weight of 243.102 . It has a density of 1.4±0.1 g/cm3, a boiling point of 285.1±15.0 °C at 760 mmHg, and a flash point of 126.2±20.4 °C .科学研究应用

对映选择性酶促酰化

吉尔、达斯和帕特尔 (2007) 描述了一种高效的生物催化过程,用于分离 1-(3'-溴苯基)乙胺,涉及对映选择性脂肪酶介导的 2-甲氧基乙酸乙酯酰化。此过程对于合成对映体纯化合物非常重要,对制药研究至关重要 (吉尔、达斯和帕特尔,2007)。

咪唑并[1,2-a]吡嗪衍生物的合成

阿比格内特等人 (1992) 进行了一项合成 2-苯基咪唑并[1,2-a]吡嗪-3-羧酸乙酯和相关化合物的研究,探索了它们的潜在抗炎活性。这项研究强调了在用于药理测试的化合物创建中使用 2-(3-溴苯基)-2-羟基乙酸乙酯 (阿比格内特等人,1992)。

杂环合成中的自由基环化反应

艾伦等人 (2005) 将 2-(2-溴苯基)乙基基团用作自由基环化反应到唑类上的构建基块,从而导致三环和四环杂环的合成。这项研究证明了溴苯基基团在构建复杂分子结构中的用途 (艾伦等人,2005)。

α-生育酚的合成

坂本、宫泽和梶原 (1992) 合成了 [1-13C]-溴乙酸乙酯,它是 α-生育酚合成的前体,α-生育酚是一种具有抗氧化特性的重要化合物。这项研究表明了溴乙酸酯在合成营养重要化合物中的作用 (坂本、宫泽和梶原,1992)。

杂环化合物的合成

马尔科娃等人 (1970) 描述了使用 2-氨氧甲基-6-苯基烟酸乙酯盐酸盐(衍生自羟基亚氨基乙酸乙酯和 2-溴甲基-6-苯基烟酸乙酯)合成新型杂环化合物的过程。这项研究说明了溴苯基衍生物在创建具有潜在生物活性的新型杂环分子中的应用 (马尔科娃等人,1970)。

金属液晶的合成

科夫甘科和科夫甘科 (2013) 合成了 3-(4-羟基苯基)-3-酮丙酸乙酯,并对其进行了进一步改性以产生铜 (II) 金属液晶配合物。这项工作重点介绍了在液晶技术中具有潜在应用的材料的合成 (科夫甘科和科夫甘科,2013)。

安全和危害

作用机制

Target of Action

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate is a chemical compound that is often used in organic synthesis It’s known to be used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, this compound likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from the compound to form a new bond with its target. Transmetalation, on the other hand, involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound is often involved, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction affects the biochemical pathways by creating new carbon–carbon bonds, which can lead to the formation of complex organic compounds from simpler ones .

Result of Action

The primary result of the action of Ethyl 2-(3-bromophenyl)-2-hydroxyacetate is the formation of new carbon–carbon bonds through Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of complex organic compounds, which can have various applications in fields like medicinal chemistry and materials science.

Action Environment

The efficacy and stability of Ethyl 2-(3-bromophenyl)-2-hydroxyacetate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it’s involved are known to be exceptionally mild and functional group tolerant . This suggests that the compound can remain stable and effective under a wide range of conditions.

属性

IUPAC Name |

ethyl 2-(3-bromophenyl)-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRSFFIJJDPMSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2418479.png)

![3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2418483.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2418488.png)

![6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2418492.png)

![N-cyclopentyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2418493.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2418500.png)

![2-chloro-N-(3,4-dimethoxybenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2418501.png)